4-Ethoxymethyl-benzyl alcohol

Lipophilicity ADMET Prediction Drug Design

4-Ethoxymethyl-benzyl alcohol (IUPAC: [4-(ethoxymethyl)phenyl]methanol) is a para-substituted benzyl alcohol derivative (C₁₀H₁₄O₂, MW 166.22 g/mol) featuring a benzylic hydroxyl group and an ethoxymethyl ether side chain. It is supplied as a research-grade building block with standard purity ≥98% (HPLC) and is primarily employed as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 871882-07-4
Cat. No. B3291320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxymethyl-benzyl alcohol
CAS871882-07-4
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOCC1=CC=C(C=C1)CO
InChIInChI=1S/C10H14O2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,11H,2,7-8H2,1H3
InChIKeySSAZXZDKXOUZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxymethyl-benzyl alcohol (CAS 871882-07-4) – Physicochemical Profile and Procurement Baseline


4-Ethoxymethyl-benzyl alcohol (IUPAC: [4-(ethoxymethyl)phenyl]methanol) is a para-substituted benzyl alcohol derivative (C₁₀H₁₄O₂, MW 166.22 g/mol) featuring a benzylic hydroxyl group and an ethoxymethyl ether side chain. It is supplied as a research-grade building block with standard purity ≥98% (HPLC) and is primarily employed as a synthetic intermediate in medicinal chemistry and materials science . Its computed physicochemical properties—LogP 1.72 and TPSA 29.46 Ų —place it in a distinct property space relative to simpler benzyl alcohol analogs, a differentiation critical for predictive ADMET profiling and reaction design.

Why 4-Ethoxymethyl-benzyl alcohol Cannot Be Replaced by Common Benzyl Alcohol Analogs


Benzyl alcohol derivatives are frequently treated as interchangeable building blocks; however, the ethoxymethyl substituent at the para position introduces a unique combination of enhanced lipophilicity, increased hydrogen-bond acceptor count, and elevated molecular weight that is absent in common analogs such as 4-ethoxybenzyl alcohol, 4-methoxybenzyl alcohol, 4-methylbenzyl alcohol, or unsubstituted benzyl alcohol . These property differences directly affect solubility, membrane permeability, metabolic stability, and reactivity in downstream transformations. Blind substitution with a non-ethoxymethyl analog risks altering the pharmacokinetic profile of the final compound, reducing synthetic yield due to divergent reactivity, or invalidating structure-activity relationship (SAR) data in medicinal chemistry programs . The quantitative evidence below demonstrates precisely where 4-ethoxymethyl-benzyl alcohol diverges from its closest structural neighbors.

Quantitative Differentiation of 4-Ethoxymethyl-benzyl alcohol from Closest Analogs


Elevated Lipophilicity (LogP 1.72) Versus 4-Ethoxybenzyl alcohol (LogP 1.48) – Impact on Membrane Permeability

4-Ethoxymethyl-benzyl alcohol exhibits a computed LogP of 1.72, representing a ~0.24 log unit increase over 4-ethoxybenzyl alcohol (LogP 1.48). This higher lipophilicity translates to an approximately 1.74-fold increase in octanol-water partition coefficient (log₁₀ scale) . In drug discovery contexts, a ΔLogP of +0.24 can meaningfully improve predicted passive membrane permeability while remaining within the favorable range for oral bioavailability, offering a distinct advantage over the simpler ethoxy analog for CNS-targeted or intracellular target programs.

Lipophilicity ADMET Prediction Drug Design

Hydrogen-Bonding Surface Area (TPSA 29.46 Ų) Matches 4-Methoxybenzyl alcohol but with Higher MW and LogP – Differentiated Pharmacokinetic Space

4-Ethoxymethyl-benzyl alcohol has a Topological Polar Surface Area (TPSA) of 29.46 Ų, which is nearly identical to 4-methoxybenzyl alcohol (TPSA 29.46–29.50 Ų). However, the target compound has a molecular weight of 166.22 g/mol (vs. 138.16 g/mol for the methoxy analog) and a LogP of 1.72 (vs. 1.10–1.19 for the methoxy analog) . This creates a unique 'same-TPSA, higher-MW, higher-LogP' profile that cannot be achieved with any single common analog. The combination places the compound closer to the center of oral drug-like chemical space while retaining favorable hydrogen-bonding capacity.

Polar Surface Area Oral Bioavailability Drug-likeness

Enhanced H-Bond Acceptor Count (2) and Rotatable Bonds (4) Versus 4-Methylbenzyl alcohol and Benzyl Alcohol – Scaffold Versatility in Fragment-Based Design

4-Ethoxymethyl-benzyl alcohol possesses 2 hydrogen-bond acceptors and 4 rotatable bonds, compared to 1 hydrogen-bond acceptor and only 1–2 rotatable bonds for 4-methylbenzyl alcohol and unsubstituted benzyl alcohol . The additional ether oxygen provides an extra hydrogen-bond acceptor site, while the ethoxymethyl chain adds conformational flexibility (2 additional rotatable bonds). This enhanced functionality supports more diverse intermolecular interactions (e.g., with protein backbone amides or side-chain donors) and a greater number of accessible low-energy conformations for induced-fit binding.

Fragment-Based Drug Discovery Hydrogen Bonding Molecular Complexity

Supply Consistency: ≥98% Purity with Multi-Gram Availability and Cold-Chain Storage Specification

4-Ethoxymethyl-benzyl alcohol is commercially available from multiple vendors with a standardized purity of ≥98% (HPLC) in research quantities (milligrams to multi-gram), accompanied by QC documentation including NMR and HPLC spectra . The defined storage condition is sealed, dry, at 2–8 °C , which represents a more stringent requirement than the ambient storage typical for 4-methylbenzyl alcohol or benzyl alcohol, reflecting the ether-containing side chain's hydrolytic sensitivity. This combination of documented purity, batch-to-batch QC traceability, and specified storage provides procurement confidence that less-characterized analogs do not.

Chemical Procurement Quality Assurance Supply Chain

Recommended Application Scenarios for 4-Ethoxymethyl-benzyl alcohol Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for CNS-Penetrant and Intracellular-Targeted Lead Series

The LogP of 1.72 provides superior predicted passive membrane permeability compared to 4-ethoxybenzyl alcohol (LogP 1.48) and 4-methoxybenzyl alcohol (LogP ~1.10–1.19) while retaining a hydrogen-bonding profile (TPSA 29.46 Ų) consistent with oral bioavailability. This compound is well-suited as a synthetic intermediate in medicinal chemistry programs targeting CNS or intracellular receptors where moderately enhanced lipophilicity is required to cross lipid bilayers without violating Lipinski-like rules . Its two H-bond acceptors offer additional anchoring interactions with target proteins versus simpler analogs.

Fragment-Based Drug Discovery (FBDD): A Higher-Complexity Benzyl Alcohol Fragment with Balanced MW

With 4 rotatable bonds and 2 H-bond acceptors, 4-ethoxymethyl-benzyl alcohol offers greater molecular complexity than 4-methylbenzyl alcohol (1 rotatable bond, 1 H-bond acceptor) or unsubstituted benzyl alcohol, while maintaining a MW of only 166.22 g/mol—well within the typical fragment library cutoff (<250 Da). The extra ether oxygen and flexible side chain enable exploration of additional interaction vectors in fragment soaking or co-crystallization experiments, potentially revealing binding modes inaccessible to simpler benzyl alcohol fragments .

Chemical Biology: Conjugation-Ready Intermediate with Benzylic Alcohol Handle

The benzylic hydroxyl group serves as a synthetic handle for esterification, etherification, oxidation, halogenation, or Mitsunobu-type reactions, enabling introduction of linker moieties for bioconjugation, PROTAC design, or fluorescent probe synthesis. The ethoxymethyl substituent modulates the reactivity of the benzylic alcohol through both electronic (inductive donor) and steric effects compared to unsubstituted benzyl alcohol, providing a tunable leaving group aptitude that can be exploited in prodrug or bioconjugate strategies .

Synthetic Methodology Development: Ether-Containing Building Block for Cross-Coupling and Catalytic Transformations

The aromatic ring of 4-ethoxymethyl-benzyl alcohol is amenable to further functionalization via electrophilic aromatic substitution, palladium-catalyzed cross-coupling (after appropriate activation), or directed C–H activation. The ethoxymethyl group serves as a directing or steric-blocking group with different electronic character compared to methoxy or methyl, enabling chemoselective transformations in complex synthetic sequences. Its defined storage conditions (2–8 °C) ensure chemical integrity during multi-step synthesis campaigns .

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